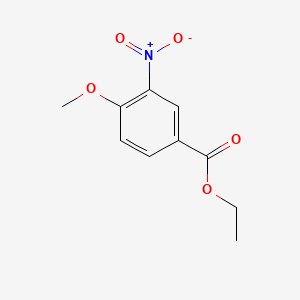

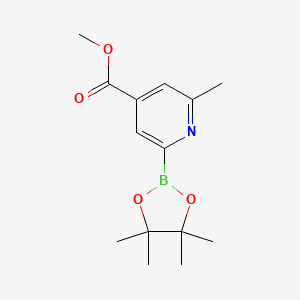

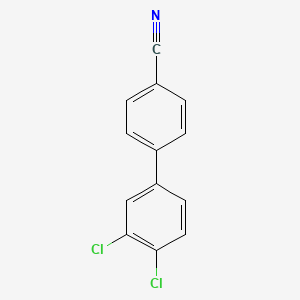

![molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6](/img/structure/B597298.png)

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The synthesis process is slowly exothermic .Molecular Structure Analysis

The molecular structure of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is represented by the empirical formula C10H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3 .Chemical Reactions Analysis

The compound is involved in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.26 . It is typically stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Derivatives

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives offer versatile chemical frameworks for developing novel compounds, especially in exploring chemical spaces beyond traditional piperidine systems. The efficient, scalable synthesis routes enable convenient derivation on its structural rings, paving the way for creating unique molecules with potential applications in various scientific domains. For instance, Meyers et al. (2009) detailed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility in generating novel compounds (Meyers et al., 2009).

Spirocyclic Scaffold and Its Transformations

The spirocyclic nature of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate introduces intriguing possibilities for chemical transformations. For example, Molchanov and Tran (2013) highlighted the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via regioselective 1,3-dipolar cycloaddition, offering a pathway to access a range of structural variations (Molchanov & Tran, 2013).

Applications in Medicinal Chemistry

The compound's potential in medicinal chemistry is underscored by its incorporation into proline scaffolds and other biologically active frameworks. López et al. (2020) detailed the enantioselective synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key intermediate in the synthesis of antiviral ledipasvir, demonstrating the compound's relevance in drug development (López et al., 2020).

Industrial and Biological Synthesis

The compound's adaptability is further showcased in its application in industrial synthesis processes and biological evaluations. An efficient, scalable route for synthesizing enantiomerically pure variants, as detailed by Maton et al. (2010), highlights its industrial significance. Additionally, novel derivatives have been evaluated for their antibacterial activity against respiratory pathogens, indicating the compound's potential in pharmaceutical applications (Maton et al., 2010; Odagiri et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKIIBTYOOVJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716613 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

CAS RN |

1245816-27-6 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

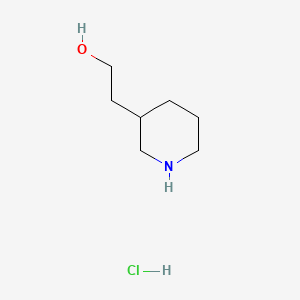

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

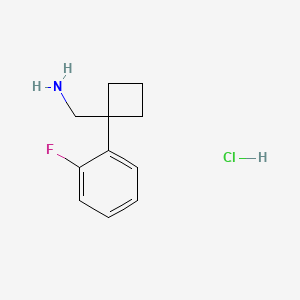

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)